molecular formula C10H7Cl2N3 B2838881 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine CAS No. 1239850-50-0

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Cat. No.: B2838881
CAS No.: 1239850-50-0
M. Wt: 240.09
InChI Key: BXTHLPHLDCDQHL-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a versatile chemical compound with the molecular formula C10H7Cl2N3. It is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl-pyrimidine structure. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4,5-dichloro-2-methylpyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is widely used in scientific research due to its unique properties. Some of its applications include:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties.

    Agrochemical Development: It serves as an intermediate in the synthesis of agrochemicals.

    Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:

  • 4,5-Dichloro-2-methylpyrimidine
  • 4-Chloropyridine
  • 6-Methyl-2-pyridin-4-ylpyrimidine

These compounds share structural similarities but differ in their chemical properties and applications. The presence of specific functional groups and the overall structure contribute to the uniqueness of this compound, making it valuable for various research purposes.

Biological Activity

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

  • Molecular Formula : C9H6Cl2N3
  • Molecular Weight : 229.07 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways. For instance, it demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : Research indicates that this pyrimidine derivative exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .
  • Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionCOX-2IC50 = 0.04 ± 0.01 μmol
CytotoxicityMCF-7 Cell LineIC50 = 0.09 ± 0.0085 μM
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
AntimicrobialVarious strains (E. coli, etc.)No significant MIC observed

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated a potent suppression of COX-2 activity in vitro, with subsequent in vivo validation showing reduced paw edema in rats .
  • Anticancer Activity Assessment : In a series of assays against different cancer cell lines, the compound exhibited promising cytotoxicity. The study highlighted that the presence of electron-donating groups enhanced its anticancer properties, suggesting a strong correlation between structure and activity .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis, indicating its potential as a multi-targeted therapeutic agent .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the substitution pattern significantly influence biological activity:

  • Electron-donating groups at specific positions enhance anti-inflammatory and anticancer activities.
  • The presence of halogens (e.g., chlorine) contributes to increased potency against certain biological targets.

Table 2: Structure–Activity Relationships

SubstituentPositionEffect on Activity
Chlorine4,5Increased enzyme inhibition
Methyl6Enhanced cytotoxicity
Pyridine2Improved binding affinity

Properties

IUPAC Name

4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHLPHLDCDQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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